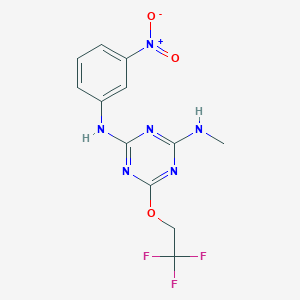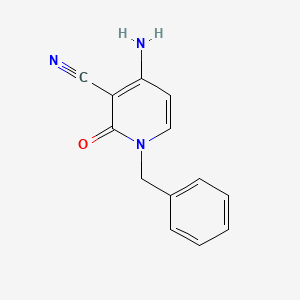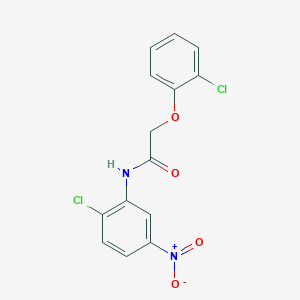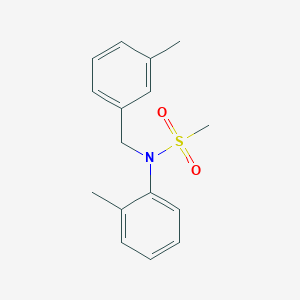
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, also known as DFB-MON, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have anti-inflammatory and antioxidant effects. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to reduce the levels of certain neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is its potential for use in the treatment of cancer and Alzheimer's disease. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is relatively easy to synthesize and purify, making it a promising candidate for further research. However, there are also some limitations to using (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have some toxic effects at high doses, which may limit its potential for use in humans.
Orientations Futures
There are a number of future directions for research on (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine. One area of focus is on further exploring its potential applications in cancer and Alzheimer's disease treatment. Additionally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in the treatment of other neurological disorders, such as Parkinson's disease. Another area of research may involve further elucidating the mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, which could help to inform the development of more effective treatments. Finally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in combination with other drugs or therapies to enhance its effectiveness.
Méthodes De Synthèse
The synthesis of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine involves the reaction of 2,5-difluorobenzylamine and 2-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to inhibit the growth of cancer cells in vitro. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Propriétés
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-methoxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-21-14-5-3-11(18(19)20)7-13(14)17-8-9-6-10(15)2-4-12(9)16/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUXAJZDHOAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorobenzyl)-2-methoxy-5-nitroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)



![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)

![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)

![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)

